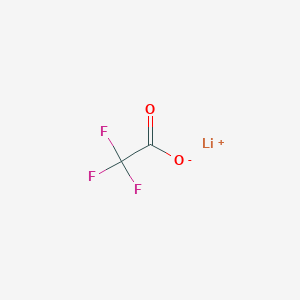
lithium;2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lithium;2,2,2-trifluoroacetate is a chemical compound with the molecular formula C₂F₃LiO₂This compound is characterized by the presence of lithium and trifluoroacetate ions, making it a unique substance with various applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lithium;2,2,2-trifluoroacetate can be synthesized through the reaction of lithium hydroxide or lithium carbonate with trifluoroacetic acid. The reaction typically occurs in an aqueous medium, and the product is isolated by evaporation of the solvent. The general reaction is as follows:
LiOH+CF3COOH→CF3COOLi+H2O
or
Li2CO3+2CF3COOH→2CF3COOLi+H2O+CO2
Industrial Production Methods
In industrial settings, the production of this compound involves similar reactions but on a larger scale. The process is optimized for high yield and purity, often involving controlled reaction conditions and purification steps to ensure the final product meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
Lithium;2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the trifluoroacetate group.
Complexation Reactions: It can form complexes with various metal ions, which is useful in catalysis and material science.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, acids, and bases. The reactions typically occur under mild conditions, often in aqueous or organic solvents.
Major Products
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reactions with halides can produce trifluoroacetate esters, while reactions with acids can yield trifluoroacetic acid .
Aplicaciones Científicas De Investigación
Lithium;2,2,2-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoroacetate esters and other derivatives.
Biology: It is used in biochemical studies to investigate enzyme mechanisms and protein interactions.
Industry: It is used in the production of high-performance materials, including polymers and coatings
Mecanismo De Acción
The mechanism by which lithium;2,2,2-trifluoroacetate exerts its effects involves the interaction of the trifluoroacetate ion with various molecular targets. The trifluoroacetate group is known for its electron-withdrawing properties, which can influence the reactivity and stability of compounds. In biochemical applications, it can interact with enzymes and proteins, affecting their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Sodium trifluoroacetate: Similar in structure but contains sodium instead of lithium.
Potassium trifluoroacetate: Contains potassium instead of lithium.
Silver trifluoroacetate: Contains silver instead of lithium.
Uniqueness
Lithium;2,2,2-trifluoroacetate is unique due to the presence of lithium, which imparts specific properties such as high reactivity and the ability to form stable complexes with various metal ions. This makes it particularly useful in applications requiring high-performance materials and catalysts .
Propiedades
IUPAC Name |
lithium;2,2,2-trifluoroacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HF3O2.Li/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFDLPWPRRSVSM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].C(=O)(C(F)(F)F)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2F3LiO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














